![molecular formula C17H14BrNO3 B4295071 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B4295071.png)
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
描述
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BMS-387032 and is a potent inhibitor of the cyclin-dependent kinase (CDK) family of proteins. CDKs play a crucial role in cell cycle progression, and their inhibition has been shown to have therapeutic benefits in cancer treatment.
作用机制
The mechanism of action of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid involves the inhibition of CDKs. CDKs are a family of proteins that regulate cell cycle progression by phosphorylating various substrates. Inhibition of CDKs by BMS-387032 leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be a selective inhibitor of CDKs, with minimal effects on other kinases.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid are primarily related to its inhibition of CDKs. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. Additionally, BMS-387032 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid in lab experiments is its potency and selectivity for CDKs. This compound has been shown to be a highly effective inhibitor of CDKs, with minimal effects on other kinases. Additionally, BMS-387032 has been shown to be effective in inhibiting tumor growth in various cancer models, making it a valuable tool for cancer research.
One of the limitations of using BMS-387032 in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the use of this compound in in vivo studies may be limited by its pharmacokinetic properties, which may require the use of specialized delivery systems.
未来方向
There are several future directions for research on 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of BMS-387032. Additionally, the use of this compound in combination with other chemotherapeutic agents is an area of active investigation. Other potential applications of this compound include the treatment of other diseases that involve abnormal cell cycle regulation, such as neurodegenerative disorders and viral infections. Finally, the development of specialized delivery systems to improve the pharmacokinetic properties of this compound may also be an area of future research.
科学研究应用
The primary application of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is in cancer research. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMS-387032 has been shown to be a potent inhibitor of CDKs, and its use in cancer treatment is currently being investigated. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in various cancer models.
属性
IUPAC Name |
(E)-2-(3-bromo-4-methylanilino)-4-oxo-4-phenylbut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-7-8-13(9-14(11)18)19-15(17(21)22)10-16(20)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,21,22)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGAGWFQMWVVMU-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。